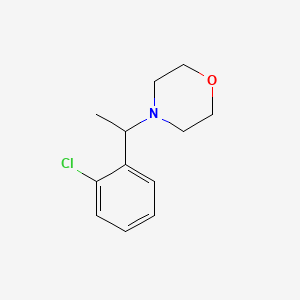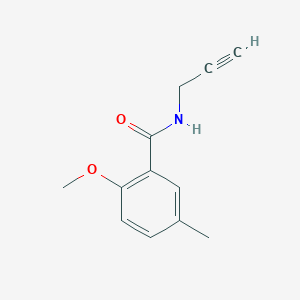
2-methoxy-5-methyl-N-prop-2-ynylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-5-methyl-N-prop-2-ynylbenzamide, also known as MP-10, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. MP-10 has been found to have a variety of effects on the body, including analgesic, anti-inflammatory, and neuroprotective effects. In
Mécanisme D'action
The exact mechanism of action of 2-methoxy-5-methyl-N-prop-2-ynylbenzamide is not fully understood, but it is thought to involve the modulation of the endocannabinoid system. The endocannabinoid system plays a key role in pain sensation, inflammation, and immune function, and modulating this system has been found to have therapeutic effects in a variety of conditions.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects on the body. In addition to its analgesic and anti-inflammatory effects, this compound has also been found to have neuroprotective effects. In a study on rats with induced Parkinson's disease, this compound was found to protect against the degeneration of dopaminergic neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-methoxy-5-methyl-N-prop-2-ynylbenzamide for lab experiments is its specificity. This compound has been found to have a high degree of specificity for the endocannabinoid system, which makes it a useful tool for studying this system in vitro and in vivo.
One limitation of this compound for lab experiments is its solubility. This compound has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 2-methoxy-5-methyl-N-prop-2-ynylbenzamide. One area of interest is in the development of new analgesic medications that target the endocannabinoid system. Another potential area of research is in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Conclusion
In conclusion, this compound is a synthetic compound with potential therapeutic properties, including analgesic, anti-inflammatory, and neuroprotective effects. The synthesis of this compound involves a multi-step process, and its mechanism of action is thought to involve the modulation of the endocannabinoid system. This compound has been the subject of numerous scientific studies, and there are a number of potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 2-methoxy-5-methyl-N-prop-2-ynylbenzamide involves the reaction of 2-methoxy-5-methylbenzoic acid with propargyl bromide in the presence of a base, followed by the reduction of the resulting propargylic acid with lithium aluminum hydride. The final product is obtained by reacting the resulting alcohol with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst.
Applications De Recherche Scientifique
2-methoxy-5-methyl-N-prop-2-ynylbenzamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the most promising applications of this compound is in the treatment of neuropathic pain. Studies have shown that this compound has a significant analgesic effect in animal models of neuropathic pain, without the side effects associated with traditional pain medications.
In addition to its analgesic properties, this compound has also been found to have anti-inflammatory effects. In a study on rats with induced arthritis, this compound was found to reduce inflammation and improve joint function.
Propriétés
IUPAC Name |
2-methoxy-5-methyl-N-prop-2-ynylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-4-7-13-12(14)10-8-9(2)5-6-11(10)15-3/h1,5-6,8H,7H2,2-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMKAXMWXVOIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[2-(3-Methoxyphenoxy)ethyl]purin-6-amine](/img/structure/B7537077.png)
![3-[[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-5,5-dipropylimidazolidine-2,4-dione](/img/structure/B7537085.png)

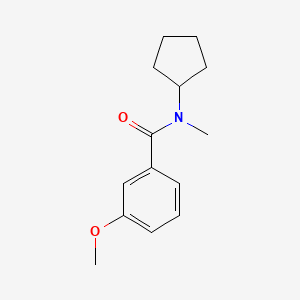
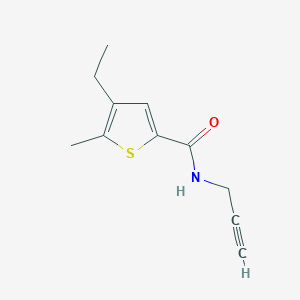

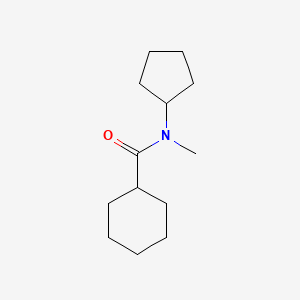
![2-bromo-N~1~-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl]-1-benzenesulfonamide](/img/structure/B7537124.png)
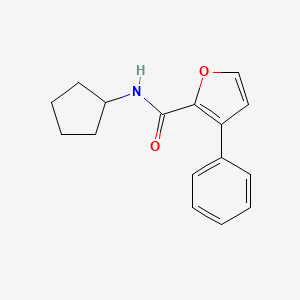
![[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] 6-oxo-1-propylpyridazine-3-carboxylate](/img/structure/B7537140.png)
![4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B7537147.png)
![2-(2-chlorophenoxy)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7537154.png)

